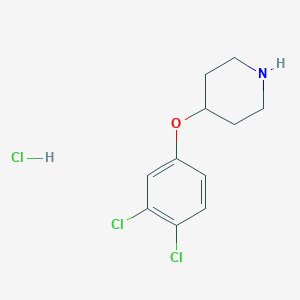

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dichlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBWUBGSEJJPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589991 | |

| Record name | 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817186-93-9 | |

| Record name | 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Pharmaceutical Research

4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors.[1] Structurally, it comprises a piperidine ring linked via an ether bond at the 4-position to a 3,4-dichlorinated phenyl group, and it is supplied as a hydrochloride salt. This compound primarily serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents targeting neurological disorders.[1] Its utility is underscored by its stable nature and the reactivity of its constituent functional groups, which allow for diverse chemical modifications.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings and providing foundational knowledge for its application in research and development.

Core Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in synthesis, formulation, and biological testing. The key properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined and are available from commercial suppliers, others are estimated based on the behavior of structurally similar compounds.

| Property | Value | Source/Method |

| Chemical Formula | C₁₁H₁₄Cl₃NO | [2] |

| Molecular Weight | 282.59 g/mol | [2] |

| CAS Number | 817186-93-9 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 229-234 °C | Vendor Data |

| Solubility | Water: Sparingly soluble (estimated) Ethanol, Chloroform, Dichloromethane: Soluble (for the free base)[3] Polar Organic Solvents (e.g., DMSO, Methanol): Likely soluble | [3][4][5] |

| pKa | 9.0 - 11.0 (estimated for the piperidinium ion) | [6][7][8] |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 (estimated for the free base) | ChemAxon |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule. While a specific, publicly available spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the analysis of its structural components: the 3,4-dichlorophenoxy group and the piperidine ring.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorophenyl ring, likely in the range of δ 6.8-7.5 ppm. The protons on the piperidine ring would appear as multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The proton on the ether-linked carbon of the piperidine ring would be expected at a downfield-shifted position within this range. The N-H proton of the piperidinium hydrochloride would likely appear as a broad singlet.[9]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those bonded to chlorine atoms being significantly influenced. The carbons of the piperidine ring would resonate in the aliphatic region, generally between δ 20-60 ppm. The carbon atom attached to the oxygen of the ether linkage would be shifted further downfield.[10][11]

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H Stretch: A broad band in the region of 2700-3200 cm⁻¹ corresponding to the stretching of the N-H bond in the piperidinium hydrochloride.[12]

-

C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the aryl ether C-O stretching vibration should be present in the 1200-1250 cm⁻¹ range.

-

C-Cl Stretch: Vibrations associated with the carbon-chlorine bonds on the aromatic ring would likely be observed in the fingerprint region, typically below 800 cm⁻¹.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base of 4-(3,4-Dichlorophenoxy)piperidine, the molecular ion peak [M]⁺ would be expected at m/z 247. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of fragments related to the dichlorophenoxy group.[15][16][17]

Stability and Degradation

The stability of this compound is a critical factor for its storage and handling. As a hydrochloride salt of an amine, it is generally more stable than its free base form. However, it may be susceptible to degradation under certain conditions.

Forced Degradation Studies Workflow

To elucidate potential degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential.[18][19][20][21] A typical workflow for such a study is outlined below:

Caption: A generalized workflow for conducting forced degradation studies.

Potential degradation pathways for this compound could include oxidation of the piperidine ring or hydrolysis of the ether linkage under harsh acidic or basic conditions.[22]

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties, including solubility and stability.[23][24][25][26][27] For pharmaceutical compounds, it is crucial to identify and characterize different polymorphs. While no specific polymorphic studies on this compound have been reported in the public domain, it is a possibility for this crystalline solid.

Polymorph Screening Workflow

A systematic approach to screen for polymorphs is essential in drug development.

Caption: A typical workflow for polymorph screening of a crystalline solid.

Safety and Handling

Given the presence of a dichlorophenoxy group, it is prudent to handle this compound with care, drawing parallels with the safety profiles of other dichlorophenoxy compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D).[28][29][30][31][32]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

The following are generalized protocols for the characterization of this compound. These should be adapted and optimized based on the specific instrumentation and experimental goals.

Protocol 1: Determination of Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. If necessary, filter the sample through a syringe filter (e.g., 0.45 µm).

-

Quantification: Dilute the sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in mg/mL or molarity.

Protocol 2: Development of a Stability-Indicating HPLC Method

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (acid, base, oxidation, etc.) to assess the separation of the parent compound from its degradation products.

-

Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation peaks.

-

Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable building block in synthetic chemistry, particularly for the development of new pharmaceutical agents. This guide has provided a detailed overview of its key physicochemical properties, analytical characterization methods, stability considerations, and safe handling procedures. While some data for this specific compound is limited in the public domain, this guide has integrated available information with established scientific principles to provide a robust starting point for researchers. Further experimental investigation to determine the precise values for properties such as solubility in various solvents, pKa, and to fully characterize its degradation pathways and potential polymorphs would be highly beneficial for the scientific community.

References

-

PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

-

Munro, I. C., et al. (2025, August 6). Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Epidemiology and Toxicology. Critical Reviews in Toxicology. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

Bukowska, B. (n.d.). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies. [Link]

-

U.S. Environmental Protection Agency. (1986, February 5). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Regulations.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences. [Link]

-

Morissette, S. L., et al. (2004). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews. [Link]

-

Oprocha, P., & Kluczyk, A. (2020, January 23). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Molecules. [Link]

-

Study.com. (n.d.). What is the relative trend in acidity and pKa of the two compounds? Pyridinium and piperidinium. [Link]

-

Bartleby. (2020, March 22). Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0. [Link]

-

Chemistry World. (2007, April 2). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. The industry now. [Link]

-

University of Wisconsin-Madison. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

-

Chegg. (2021, January 12). Question: (1) Considering the pKvalues of the pyridinium and piperidinium cations (shown below) + NON H H H pkg = 5.2 pka = 11 Which is the stronger base: pyridine or piperidine? Explain your answer taking into account the chemical structure of these compounds.[Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]

-

ResearchGate. (n.d.). Results of forced degradation studies. [Link]

-

Legault, J., et al. (2016). Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Drug Testing and Analysis. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Hameed, G. S. (2024, January 23). Solubility and distribution. [Link]

-

Scribd. (n.d.). Investigating The Solubility of Salts in Different Solvents. [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Bansal, S., & Suthar, A. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. [Link]

-

PubChemLite. (n.d.). 4-(3,4-dichlorophenyl)piperidine (C11H13Cl2N). [Link]

-

ChemBK. (n.d.). Piperidine, 4-(3,4-dichlorophenoxy)-. [Link]

-

Scholar - Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

-

NCERT. (n.d.). lech101.pdf. [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

Royal Society of Chemistry. (2014, March 13). 1H NMR of COMPOUND. [Link]

-

PubChem. (n.d.). 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]

-

Chemical Science Transactions. (2013, November 8). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]

-

Springer. (n.d.). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. [Link]

-

ResearchGate. (2025, August 9). Determination of active ingredients in commercial insecticides using spectral characteristics of Fourier transform infrared spectroscopy (FTIR). [Link]

-

SciSpace. (n.d.). Determination of active ingredients in commercial insecticides using spectral characteristics of Fourier transform infrared spec. [Link]

-

NIST. (n.d.). 2,4-D. [Link]

-

mzCloud. (2015, March 5). Piperalin. [Link]

-

SpectraBase. (n.d.). 4-Piperidinecarboxylic acid, 1-[3-[(4-chlorophenyl)amino]-3-oxopropyl]-, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 817186-93-9|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. homework.study.com [homework.study.com]

- 7. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]

- 8. chegg.com [chegg.com]

- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. PubChemLite - 4-(3,4-dichlorophenyl)piperidine (C11H13Cl2N) [pubchemlite.lcsb.uni.lu]

- 16. html.rhhz.net [html.rhhz.net]

- 17. mzCloud – Piperalin [mzcloud.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. researchgate.net [researchgate.net]

- 20. biomedres.us [biomedres.us]

- 21. biomedres.us [biomedres.us]

- 22. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 23. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 24. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 25. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rsc.org [rsc.org]

- 27. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. atsdr.cdc.gov [atsdr.cdc.gov]

- 30. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms [pjoes.com]

- 31. downloads.regulations.gov [downloads.regulations.gov]

- 32. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride CAS number 817186-93-9

An In-Depth Technical Guide to 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride (CAS 817186-93-9)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its analytical validation, and the strategic importance of its structural motifs in the design of next-generation therapeutics and other advanced chemical applications.

Core Compound Identity and Physicochemical Profile

This compound is a heterocyclic compound distinguished by a piperidine ring linked via an ether bond to a 3,4-dichlorinated phenyl group.[1][2] This specific arrangement of functional groups makes it a valuable and versatile building block, particularly in the synthesis of pharmacologically active molecules targeting the central nervous system.[1][2][3] The hydrochloride salt form enhances its stability and improves its handling characteristics, such as solubility in polar solvents, which is advantageous for subsequent reaction chemistry.[2]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 817186-93-9 | [1][2][4][5][6] |

| Molecular Formula | C₁₁H₁₃Cl₂NO·HCl or C₁₁H₁₄Cl₃NO | [2][6] |

| Molecular Weight | 282.6 g/mol | [2][6] |

| IUPAC Name | 4-(3,4-dichlorophenoxy)piperidine;hydrochloride | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 229-234 °C | [2] |

| Purity | Typically ≥95% (NMR) or ≥98% | [2][6] |

| SMILES | C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl.Cl | [1] |

| InChI Key | SEBWUBGSEJJPSY-UHFFFAOYSA-N | [1] |

| Storage Conditions | 0-8 °C, tightly sealed container | [2][4] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine is most commonly achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. The choice of reactants and conditions is critical for maximizing yield and minimizing side products.

Conceptual Synthesis Workflow

A logical and field-proven approach involves the reaction between a protected 4-hydroxypiperidine and 3,4-dichlorofluorobenzene or a related activated aryl halide. The piperidine's nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent its competing nucleophilicity.

Caption: A three-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

-

Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Causality: The strong base NaH deprotonates the hydroxyl group to form a potent nucleophile, the corresponding alkoxide. DMF is an ideal polar aprotic solvent that solvates the cation, enhancing the nucleophilicity of the alkoxide.

-

Nucleophilic Substitution: After stirring for 30 minutes, add a solution of 1,2-dichloro-4-fluorobenzene (1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The electron-withdrawing chlorine atoms and the fluorine leaving group activate the aromatic ring for nucleophilic aromatic substitution.

-

Work-up and Extraction: Quench the reaction by slowly adding water. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.

-

Boc Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, >3 eq) and stir at room temperature for 2-4 hours. The hydrochloride salt will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid. Causality: The precipitation of the salt from a non-polar solvent is an effective method of purification, removing non-basic impurities.

Analytical Validation: A Self-Validating System

Ensuring the identity and purity of the compound is paramount. A multi-pronged analytical approach provides a self-validating system where data from orthogonal techniques converge to confirm the final product's quality.

Caption: Orthogonal analytical workflow for quality control.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Trustworthiness: This method reliably separates the main compound from potential starting materials and by-products. The peak area percentage of the main component is used to calculate purity.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

-

Instrument: Bruker 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

-

Expected Signals (Illustrative): Protons on the piperidine ring (multiplets, ~1.8-2.2 ppm and ~3.0-3.5 ppm), the proton at the C4 position adjacent to the ether oxygen (multiplet, ~4.6 ppm), and aromatic protons on the dichlorophenyl ring (doublets and doublet of doublets, ~7.0-7.6 ppm).

-

Trustworthiness: NMR provides an unambiguous fingerprint of the molecule's structure, confirming the connectivity of all atoms.

Application in Rational Drug Design: A Privileged Scaffold

The title compound is not typically a final drug product but rather a high-value intermediate. Its utility stems from the distinct properties conferred by its two core structural motifs: the piperidine ring and the dichlorophenoxy group.

The Piperidine Moiety: Enhancing "Druggability"

The piperidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved drugs.[7][8] Its inclusion can significantly improve a molecule's pharmacokinetic profile.[8]

-

Modulating Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility. This property is crucial for formulation and bioavailability.[2][7]

-

Improving Pharmacokinetics (ADME): The piperidine ring can improve metabolic stability and facilitate transport across biological membranes.[8] By modifying the piperidine nitrogen with different substituents, chemists can fine-tune properties like lipophilicity and target engagement.

The 3,4-Dichlorophenoxy Group: Driving Target Affinity

The dichlorophenyl moiety is critical for specific molecular recognition and potency.

-

Targeting Neurotransmitter Transporters: Dichlorophenyl groups are common features in molecules that inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine.[9] A notable example is (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a novel triple reuptake inhibitor developed as a potential antidepressant.[9] The chlorine atoms can form halogen bonds and engage in hydrophobic interactions within the binding pockets of these transporter proteins.

-

Herbicide Activity: In agricultural chemistry, the dichlorophenoxy structure is the core of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid).[10][11] These compounds act as synthetic auxins, causing uncontrolled growth and death in broadleaf weeds.[10][11] This dual utility underscores the chemical's versatility.

Caption: Logical relationship from intermediate to final application.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[4] Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][12] Minimize dust generation.[4]

-

First Aid Measures: In case of skin contact, flush immediately with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[4] In all cases of significant exposure, seek medical attention.[4]

-

Storage: Store in a tightly closed container in a cool, dry place.[4] The recommended storage temperature is refrigerated (0-8 °C).[2]

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed chemical tool. Its synthesis is straightforward, its analytical validation is robust, and its structural components are optimized for high-performance applications. For scientists in drug discovery, it offers a reliable scaffold for developing potent neurological agents by combining the pharmacokinetic advantages of the piperidine ring with the target-binding capabilities of the dichlorophenyl moiety. Its proven utility makes it a cornerstone intermediate for innovation in both pharmaceutical and chemical research.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aksci.com [aksci.com]

- 5. m.molbase.com [m.molbase.com]

- 6. cyclicpharma.com [cyclicpharma.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jwpharmlab.com [jwpharmlab.com]

The Pharmacological Landscape of Dichlorophenoxy Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold and the Power of Halogenation

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for optimal interactions with a multitude of biological targets.[1] The piperidine motif often enhances a molecule's druggability by improving its pharmacokinetic properties, such as metabolic stability and membrane transport, while potentially reducing toxicity.[1]

This guide delves into the biological activities of a specific, synthetically accessible, and pharmacologically significant subclass: dichlorophenoxy piperidine derivatives . The introduction of a dichlorinated phenyl ring via an ether linkage to the piperidine core creates a chemical scaffold with a rich potential for diverse biological activities. Halogenation, particularly with chlorine, is a well-established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will explore the known anticancer, antimicrobial, and neuroprotective activities of this class, detail the experimental methodologies used for their evaluation, and discuss the underlying mechanisms of action and structure-activity relationships that govern their therapeutic potential.

Key Biological Activities and Therapeutic Potential

The dichlorophenoxy piperidine scaffold has been investigated for a range of therapeutic applications. The specific positioning of the chlorine atoms (e.g., 2,4-dichloro, 3,4-dichloro) and the nature of the substituent on the piperidine nitrogen are critical determinants of the observed biological effect.

Anticancer Activity

Piperidine derivatives are extensively studied for their anticancer properties, acting on various hallmarks of cancer.[3] They have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3] For instance, the phenoxy-piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) , has demonstrated a dual-acting capability, showing efficacy in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells.[4]

The proposed mechanism for such compounds often involves the modulation of critical signaling pathways. DTPEP, for example, has been shown to downregulate the PI3K/Akt pathway, a central node in cell survival and proliferation signaling.[4] This downregulation, coupled with the induction of reactive oxygen species (ROS), triggers a cascade leading to the loss of mitochondrial membrane potential and activation of caspases, culminating in programmed cell death (apoptosis).[4]

Neuroprotective and Neuromodulatory Effects

Derivatives of the arylpiperidine class are well-represented in neuropharmacology. They are designed to interact with a variety of central nervous system (CNS) targets, including serotonin (5-HT) and dopamine (D2) receptors, making them relevant for treating conditions like psychosis and autism spectrum disorder.[1][2] The 4-(3,4-Dichlorophenoxy)piperidine scaffold serves as a key intermediate in the synthesis of molecules targeting neurological disorders.[2][5]

Furthermore, certain N-benzylpiperidine derivatives have been explored as multi-target agents for Alzheimer's disease.[6] These compounds can simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, and protect neuronal cells from amyloid-beta-induced toxicity.[6] The neuroprotective effects of some piperidine-containing compounds are also linked to their ability to mitigate glutamate-induced excitotoxicity and suppress excessive calcium influx into neurons.

Antimicrobial Activity

The piperidine scaffold is a recurring motif in the development of new antimicrobial agents to combat the rise of drug-resistant pathogens.[7] While specific data on dichlorophenoxy piperidine derivatives is sparse, related structures have shown promising activity. For example, various substituted piperidines have been synthesized and evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][9] The mechanism of action is often tied to the disruption of the bacterial cell membrane or inhibition of essential enzymes. The lipophilic nature of the dichlorophenoxy group could potentially enhance the ability of these compounds to penetrate the lipid-rich bacterial cell wall.

Structure-Activity Relationship (SAR) Insights

The biological activity of dichlorophenoxy piperidine derivatives is highly dependent on their molecular architecture. Key SAR insights include:

-

Substitution on the Piperidine Nitrogen: The group attached to the piperidine nitrogen is a primary determinant of activity and target selectivity. Large, bulky substituents can enhance binding to specific receptors, while smaller alkyl groups may be more suitable for other targets. This position is a key handle for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

-

Position of Chlorine Atoms: The substitution pattern on the phenoxy ring (e.g., 2,4-dichloro vs. 3,4-dichloro vs. 3,5-dichloro) significantly impacts electronic distribution and steric profile. This, in turn, affects how the molecule fits into the binding pocket of a target protein, influencing potency and selectivity.

-

Stereochemistry: For chiral derivatives, the stereochemistry at substituted positions on the piperidine ring can be critical for activity. Different enantiomers or diastereomers often exhibit vastly different biological activities and off-target effects.

Data Presentation: Biological Activity of Representative Phenoxy-Piperidine Derivatives

The following table summarizes the biological activities of selected phenoxy-piperidine derivatives to illustrate the therapeutic potential of this scaffold.

| Compound Name/ID | Structure | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC) | Reference |

| DTPEP | 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine | Anticancer (Apoptosis Induction) | MCF-7, MDA-MB-231 | Not specified | [4] |

| Compound 4e | N-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)isoxazole-3-carboxamide | Anti-Alzheimer's (Cholinesterase Inhibition) | Acetylcholinesterase (AChE) | 16.07 µM | [6] |

| Compound 4e | N-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)isoxazole-3-carboxamide | Anti-Alzheimer's (Cholinesterase Inhibition) | Butyrylcholinesterase (BuChE) | 15.16 µM | [6] |

| Compound 31a | (structure complex) | T-type Calcium Channel Blocker | α(1G) Calcium Channel | hERG IC₅₀ = 1.57 ± 0.14 µM | [10] |

| Compound 6 | Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | Antibacterial | E. coli, S. aureus, etc. | MIC data available | [11] |

Experimental Protocols: Methodologies for Biological Evaluation

The evaluation of dichlorophenoxy piperidine derivatives requires a suite of robust and validated assays. The choice of assay is dictated by the intended therapeutic application.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The incubation time is critical to allow the compound to exert its cytotoxic effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Pathways and Workflows

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt pathway is a common target for anticancer piperidine derivatives.

Caption: A simplified diagram of the PI3K/Akt signaling pathway and its inhibition by certain phenoxy-piperidine derivatives, leading to decreased cell survival and increased apoptosis.

Experimental Workflow: Drug Discovery Screening Cascade

This workflow illustrates a typical process for identifying and validating lead compounds.

Sources

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. ijpbs.com [ijpbs.com]

- 10. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 4-(3,4-Dichlorophenoxy)Piperidine Compounds

Introduction: The Emergence of a Key Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can interact with multiple biological targets, leading to the development of diverse therapeutic agents. The 4-(3,4-dichlorophenoxy)piperidine moiety is a prime example of such a scaffold. While a versatile chemical intermediate in its own right, its true significance lies in the potent and selective neuropharmacological agents derived from its structure.[1][2] This guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of this important class of compounds, primarily focusing on their development as monoamine reuptake inhibitors for the potential treatment of neurological and psychiatric disorders.[3]

This document will delve into the causal relationships behind synthetic strategies, the intricacies of their mechanism of action at the synaptic level, and the structure-activity relationships (SAR) that have guided the optimization of these molecules from simple building blocks to highly potent drug candidates.

Caption: The core chemical structure of 4-(3,4-Dichlorophenoxy)piperidine.

Part 1: Synthesis of the Scaffold and Key Derivatives

The synthesis of 4-(3,4-dichlorophenoxy)piperidine and its derivatives is a critical aspect of their development, often requiring strategies that control stereochemistry to achieve the desired pharmacological profile. The core itself can be synthesized through the reaction of piperidine with 3,4-dichlorophenol.[4] However, the more complex and therapeutically relevant derivatives necessitate multi-step synthetic routes.

A prominent example is the synthesis of chiral triple reuptake inhibitors, such as (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, which has been investigated as a potential novel antidepressant.[3] The synthesis of such a specific stereoisomer highlights the sophisticated chemical strategies employed.

Representative Synthetic Workflow: Asymmetric Synthesis of a Triple Reuptake Inhibitor

The synthesis of the (S)-isomer of 4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine has been explored via several routes to ensure high optical purity, which is crucial for selective interaction with biological targets.[3] The general logic involves creating the chiral center and then coupling the side chain to the piperidine ring.

Caption: General workflow for the asymmetric synthesis of a key derivative.

Causality Behind Experimental Choices:

-

Protecting Groups: The use of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a standard and crucial step. It deactivates the nitrogen, preventing it from interfering with reactions at other parts of the molecule, and can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) without affecting other functional groups.[5]

-

Stereocontrol: Achieving a specific stereoisomer (the (S)-isomer in this case) is paramount because biological targets like transporters are chiral. Often, one enantiomer is significantly more active or has a different pharmacological profile than the other. The exploration of multiple asymmetric synthesis methods—enzymatic resolution, catalytic hydrogenation, and classical resolution—demonstrates a rigorous approach to identifying the most efficient and scalable route to the desired enantiopure compound.[3]

Part 2: Pharmacological Profile and Mechanism of Action

Compounds derived from the 4-(3,4-dichlorophenoxy)piperidine scaffold are potent modulators of monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft.[3] By inhibiting these transporters, these compounds increase the concentration and duration of action of the neurotransmitters, a mechanism central to the treatment of depression and other CNS disorders.

A well-studied, though structurally related, compound is Vanoxerine (GBR-12909), a potent and selective dopamine reuptake inhibitor (DRI).[6][7] It binds to the dopamine transporter (DAT) with an affinity approximately 50 times greater than that of cocaine.[8] This high-affinity binding, coupled with a slow dissociation rate, leads to a sustained elevation of synaptic dopamine, which has been explored for treating cocaine addiction.[6][9]

Caption: Mechanism of action: Inhibition of the dopamine transporter (DAT).

Quantitative Pharmacological Data

The inhibitory activity of these compounds is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of transporter activity.

| Compound Class | Target(s) | Representative IC50 Values (nM) | Reference |

| Triple Reuptake Inhibitors | hSERT, hNET, hDAT | hSERT: ~14, hNET: ~20, hDAT: ~78 | [3] |

| Selective Dopamine Reuptake Inhibitors | DAT | Varies significantly with structure | [6][8] |

| 4,4-Disubstituted Piperidines | Opioid Receptors | High affinity for [3H]naloxone sites | [10] |

Data presented are illustrative of the compound classes and may not represent the specific 4-(3,4-dichlorophenoxy)piperidine scaffold directly but show the activity of related piperidine compounds.

Part 3: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to transforming a lead compound into a drug candidate. For the 4-(3,4-dichlorophenoxy)piperidine series, research has focused on how modifying specific parts of the molecule impacts its potency and selectivity towards the monoamine transporters.

-

Dichlorophenyl Ring: The 3,4-dichloro substitution pattern on the phenyl ring is often critical for high-affinity binding. Altering the position or nature of these halogen substituents can dramatically change the compound's activity and selectivity profile.[11]

-

Piperidine Ring: The piperidine ring acts as a central scaffold. Its conformation and the substituent at the 4-position are key determinants of interaction with the target protein.

-

Piperidine Nitrogen: The nitrogen atom is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the binding pocket of the transporter. Substituents on this nitrogen can modulate potency, selectivity, and pharmacokinetic properties.

Caption: Visual summary of key structure-activity relationships.

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are representative methodologies for the synthesis of an intermediate and a key biological assay.

Protocol 1: Synthesis of 4-Hydroxy-4-(3,4-dichlorophenyl)piperidine

This protocol describes the deprotection of a carbamate-protected precursor to yield a core intermediate.[12]

-

Reaction Setup: A mixture of 1-ethoxycarbonyl-4-hydroxy-4-(3,4-dichlorophenyl)piperidine (64.2 g) and a solution of potassium hydroxide (KOH, 72.4 g) in 700 ml of n-butanol (nBuOH) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The mixture is heated to reflux and maintained for 2 hours. This step facilitates the hydrolysis of the ethoxycarbonyl protecting group.

-

Solvent Removal: The reaction mixture is cooled, and the n-butanol is removed under reduced pressure using a rotary evaporator.

-

Workup and Extraction: The concentrated residue is partitioned between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate to ensure complete recovery of the product.

-

Washing and Drying: The combined organic layers are washed with water to remove residual KOH and other water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crystalline residue is recrystallized from hot ethyl acetate to yield the pure product (44.7 g, 90.0% yield).

Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay

This protocol outlines a standard method for determining the IC50 of a test compound at human monoamine transporters.[13]

-

Cell Culture: Human Embryonic Kidney (HEK293) cells, stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT), are cultured in appropriate media under standard conditions (37°C, 5% CO2).

-

Assay Preparation: On the day of the assay, cells are harvested and plated into a 96-well microplate.

-

Compound Preparation: The test compound (e.g., a 4-(3,4-dichlorophenoxy)piperidine derivative) is serially diluted in assay buffer to create a range of concentrations.

-

Incubation: The cells are pre-incubated with the various concentrations of the test compound or vehicle control for a specified time (e.g., 15-20 minutes) at room temperature.

-

Initiation of Uptake: Uptake is initiated by adding a mixture of a radiolabeled neurotransmitter (e.g., [3H]dopamine for hDAT assays) and a non-radiolabeled neurotransmitter to each well.

-

Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake process is terminated rapidly by washing the cells with ice-cold assay buffer, often using a cell harvester.

-

Quantification: The radioactivity retained by the cells in each well is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). This is typically done by non-linear regression analysis of the concentration-response curve.

Conclusion and Future Perspectives

The 4-(3,4-dichlorophenoxy)piperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent, centrally-acting pharmacological agents. The journey from a simple chemical intermediate to sophisticated drug candidates targeting monoamine transporters illustrates the power of iterative drug design, guided by a deep understanding of synthetic chemistry, pharmacology, and structure-activity relationships. While significant progress has been made, particularly in the realm of triple reuptake inhibitors for depression, challenges remain. Future research will likely focus on fine-tuning selectivity profiles to minimize side effects, improving pharmacokinetic properties to optimize dosing regimens, and exploring novel therapeutic applications for this versatile and privileged scaffold.

References

-

PubChem. (n.d.). Vanoxerine. National Center for Biotechnology Information. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. Retrieved from [Link][3]

-

chemeurope.com. (n.d.). Vanoxerine. Retrieved from [Link][9]

-

A. E. Jacobson, et al. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Retrieved from [Link][10]

-

Chem-Impex. (n.d.). 4-(3,4-Dichlorophenoxy)piperidine hydrochloride. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link][15]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link][16]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link][17]

-

DiVA portal. (2023). Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Retrieved from [Link][11]

-

PrepChem.com. (n.d.). Synthesis of 4-Hydroxy-4-(3,4-dichlorophenyl)piperidine (II-1). Retrieved from [Link][12]

-

ChemBK. (n.d.). Piperidine, 4-(3,4-dichlorophenoxy)-. Retrieved from [Link][4]

-

P. Kumar, et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link][5]

-

S. H. Cheon, et al. (2018). Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. PubMed. Retrieved from [Link][13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vanoxerine - Wikipedia [en.wikipedia.org]

- 9. Vanoxerine [chemeurope.com]

- 10. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. prepchem.com [prepchem.com]

- 13. Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vanoxerine - Wikiwand [wikiwand.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating 4-(3,4-Dichlorophenoxy)Piperidine HCl as a Modulator of Monoamine Transporters

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(3,4-Dichlorophenoxy)Piperidine HCl is a synthetic compound recognized primarily as a key intermediate in the synthesis of femoxetine, a selective serotonin reuptake inhibitor (SSRI). Its structural similarity to known monoamine transporter ligands strongly suggests that its primary therapeutic targets are the serotonin transporter (SERT) and potentially the norepinephrine transporter (NET). This guide provides a comprehensive framework for investigating the therapeutic potential of this compound, focusing on its interaction with these critical CNS targets. We will delve into the rationale behind target selection, provide detailed experimental protocols for target validation, and discuss the broader implications for drug discovery.

Rationale for Target Selection: The Monoamine Transporter Family

The therapeutic landscape for neuropsychiatric disorders is dominated by agents that modulate monoamine neurotransmission. The primary mechanism for terminating the action of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft is reuptake via their respective transporters, SERT and NET. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, thereby potentiating their signaling.

The chemical architecture of 4-(3,4-Dichlorophenoxy)Piperidine, featuring a dichlorophenoxy group linked to a piperidine ring, is a classic pharmacophore found in numerous CNS-active compounds. Its direct lineage to femoxetine, a compound with well-established SERT inhibitory activity, provides a compelling starting point for our investigation. Therefore, the primary hypothesis is that 4-(3,4-Dichlorophenoxy)Piperidine HCl acts as a competitive inhibitor of SERT and possibly NET.

Primary Therapeutic Target: Serotonin Transporter (SERT)

Mechanism of Action at the Synapse

SERT is an integral membrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this reuptake mechanism, inhibitors increase the dwell time and concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This is the established mechanism of action for SSRIs used in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.

Caption: Proposed mechanism of SERT inhibition by 4-(3,4-Dichlorophenoxy)Piperidine HCl.

Secondary Therapeutic Target: Norepinephrine Transporter (NET)

Many successful antidepressants, known as serotonin-norepinephrine reuptake inhibitors (SNRIs), exhibit dual inhibition of both SERT and NET. Given the structural similarities between these two transporters, it is plausible that 4-(3,4-Dichlorophenoxy)Piperidine HCl may also possess affinity for NET. Investigating this dual-target hypothesis is a logical extension of the primary investigation.

Experimental Validation Workflow

A multi-tiered approach is essential to characterize the pharmacological profile of 4-(3,4-Dichlorophenoxy)Piperidine HCl. The workflow progresses from initial binding studies to functional assays.

Caption: Tiered experimental workflow for target validation.

Tier 1: Radioligand Binding Assays

These assays determine the affinity of the test compound for the target transporter by measuring its ability to displace a specific high-affinity radioligand.

Protocol: SERT and NET Radioligand Binding Assay

-

Preparation of Membranes:

-

Utilize commercially available cell membranes from HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET).

-

Alternatively, prepare crude synaptosomal membranes from rat cortical tissue.

-

Thaw membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET), 50 µL of radioligand solution, and 50 µL of membrane suspension.

-

Test Compound: Add 50 µL of varying concentrations of 4-(3,4-Dichlorophenoxy)Piperidine HCl, 50 µL of radioligand solution, and 50 µL of membrane suspension.

-

Radioligands:

-

For SERT: [³H]-Citalopram (final concentration ~1 nM)

-

For NET: [³H]-Nisoxetine (final concentration ~1 nM)

-

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: Synaptosomal Uptake Assays

These functional assays measure the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Protocol: [³H]-5-HT and [³H]-NE Uptake Assay

-

Preparation of Synaptosomes:

-

Homogenize fresh rat cortical or striatal tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet (the synaptosomal fraction) in Krebs-Ringer buffer.

-

-

Assay Procedure:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 4-(3,4-Dichlorophenoxy)Piperidine HCl or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of [³H]-5-HT (for SERT) or [³H]-NE (for NET) at a final concentration of ~10-20 nM.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by rapid filtration through a GF/B filter plate, followed by washing with ice-cold buffer.

-

Determine non-specific uptake in parallel incubations performed at 4°C.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific uptake = Total uptake (37°C) - Non-specific uptake (4°C).

-

Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.

-

Data Interpretation and Next Steps

The data generated from these assays will provide a clear pharmacological profile of 4-(3,4-Dichlorophenoxy)Piperidine HCl.

| Parameter | Description | Interpretation |

| Ki (nM) | Binding affinity constant. | A lower Ki value indicates higher binding affinity to the transporter. |

| IC₅₀ (nM) | Concentration causing 50% inhibition. | A lower IC₅₀ value indicates greater functional potency. |

| Selectivity Index | Ki (NET) / Ki (SERT) | A value >10 suggests SERT selectivity. A value ~1 suggests dual activity. |

A potent inhibitor would typically exhibit Ki and IC₅₀ values in the low nanomolar to micromolar range. If the compound demonstrates significant activity, further studies would be warranted, including:

-

In vivo microdialysis: To measure changes in extracellular serotonin and norepinephrine levels in the brains of living animals.

-

Behavioral pharmacology studies: To assess potential antidepressant or anxiolytic effects in animal models.

-

Lead optimization: To synthesize and test analogs to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While 4-(3,4-Dichlorophenoxy)Piperidine HCl is documented as a synthetic precursor, its core structure is highly suggestive of intrinsic activity at monoamine transporters. The experimental framework outlined in this guide provides a rigorous and validated pathway to elucidate its pharmacological profile. By systematically evaluating its binding affinity and functional potency at SERT and NET, researchers can determine if this compound is merely a building block or a potential therapeutic agent in its own right.

References

-

PubChem. (n.d.). Femoxetine. National Center for Biotechnology Information. Retrieved from [Link]

-

Lassen, J. B. (1978). Femoxetine, a new selective 5-HT uptake inhibitor. Psychopharmacology, 57(2), 151–155. (Note: While the specific article may not be directly accessible, its existence supports the historical context of femoxetine's development and mechanism). URL for general context: [Link]

A Senior Application Scientist's Guide to In Vitro Screening for Novel Piperidine Compounds

Introduction: The Enduring Privilege of the Piperidine Scaffold

In the landscape of medicinal chemistry, few molecular frameworks have demonstrated the enduring utility and versatility of the piperidine ring.[1][2][3] This six-membered nitrogenous heterocycle is a cornerstone of modern drug discovery, present in over 70 commercialized drugs, including multiple blockbuster therapies.[1] Its prevalence is not accidental; the piperidine scaffold is a quintessential "privileged structure," a term coined to describe molecular frameworks capable of binding to multiple, diverse biological targets with high affinity.[4][5][6] The conformational flexibility of its saturated ring system, combined with its amenability to chemical modification, allows it to be tailored to interact with a wide array of target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][7]

Introducing piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[8] This guide, written from the perspective of a seasoned application scientist, provides a strategic and technical deep-dive into the design and execution of robust in vitro screening cascades for novel piperidine-based compounds. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that every stage of the screening process is a self-validating system designed to deliver high-quality, actionable data.

Part I: The Strategic Framework for a Piperidine Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, decision-driven process. The goal is to efficiently triage a large library of compounds to identify a small number of high-quality leads with the desired biological activity and a clear mechanism of action. This logical progression from high-throughput primary screening to detailed mechanistic studies is known as the screening cascade.

Designing the Screening Cascade

The cascade is designed to eliminate false positives and compounds with undesirable properties early, conserving resources for the most promising candidates. A typical cascade involves three main phases:

-

Primary Screening: High-throughput screening (HTS) of a large compound library using a robust, cost-effective assay to identify initial "hits."

-

Hit Confirmation & Validation: Re-testing of primary hits and use of orthogonal assays (employing a different technology or readout) to eliminate artifacts and confirm on-target activity.[9][10][11]

-

Lead Characterization: In-depth profiling of confirmed hits to determine potency, selectivity, and mechanism of action (MoA).

The following diagram illustrates a standard decision-making workflow for a screening cascade.

Caption: A typical drug discovery screening cascade workflow.

Part II: Primary Screening Assays - Casting a Wide Net

The primary screen is the first experimental filter. The choice of assay is critical and depends on the biological target. Given the promiscuity of the piperidine scaffold, common targets include GPCRs and ion channels.[1][12]

Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and a major target class for pharmaceuticals.[13][14] Assays typically measure the downstream consequences of receptor activation.

Featured Assay: FLIPR Calcium Mobilization

For GPCRs that couple to Gαq, agonist binding triggers the release of intracellular calcium (Ca2+).[15] The Fluorometric Imaging Plate Reader (FLIPR) system uses calcium-sensitive dyes to detect this change in real-time, making it an HTS workhorse.[16][17][18]

Detailed Protocol: FLIPR Calcium Mobilization Assay

1. Cell Preparation: a. Seed host cells (e.g., HEK293 or CHO) stably expressing the target GPCR into black-walled, clear-bottom 384-well microplates at a density of 10,000-20,000 cells/well.[19] b. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, from a FLIPR Calcium Assay Kit).[20] Many commercial kits include a probenecid solution to inhibit organic anion transporters, preventing dye leakage from the cells.[16] b. Remove cell plates from the incubator and add an equal volume of loading buffer to each well (e.g., 20 µL to 20 µL of media). c. Incubate for 1 hour at 37°C, 5% CO2.[19][20]

3. Compound Addition & Measurement: a. Prepare a separate compound plate containing serial dilutions of the piperidine library compounds in an appropriate assay buffer. b. Place both the cell plate and compound plate into the FLIPR instrument. c. The instrument will first measure the baseline fluorescence of the cells for 10-20 seconds. d. It will then perform an online addition of the compounds from the source plate to the cell plate and continue to monitor the fluorescence intensity every 1-1.5 seconds for 2-3 minutes.[19]

4. Data Analysis & Trustworthiness: a. The primary readout is the change in fluorescence intensity over time. Hits are identified as compounds that elicit a significant increase (for agonists) or decrease (for antagonists, in the presence of an agonist) in signal. b. Self-Validation Check: The quality and reliability of an HTS assay are statistically quantified using the Z'-factor.[21][22] This metric accounts for the dynamic range of the assay signal and the data variation.[21]

Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (Where SD is standard deviation, pos is the positive control, and neg is the negative control).

c. An assay is considered robust and suitable for HTS when the Z'-factor is between 0.5 and 1.0.[23][24] A Z' > 0.7 is excellent.[25]

Target Class 2: Ion Channels

Ion channels are pore-forming membrane proteins crucial for cellular excitability.[12][26] High-throughput assays for ion channels have evolved from hazardous radioactive flux assays to more convenient fluorescence-based methods.[12][26]

Featured Assay: Fluorescence Polarization (FP) Binding Assay

FP is a powerful technique for studying the direct binding of a small molecule to a larger target protein, such as a purified ion channel or a receptor domain.[27][28] It relies on the principle that a small, fluorescently-labeled molecule (a "tracer") tumbles rapidly in solution, depolarizing emitted light.[27] When bound to a large protein, its tumbling slows, and the emitted light remains more polarized.[27]

Detailed Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

1. Reagent Preparation: a. Tracer: A known ligand for the target ion channel, chemically labeled with a fluorophore (e.g., fluorescein). The tracer must retain high affinity for the target.[28] b. Target: Purified ion channel protein or binding domain at a concentration determined by saturation binding experiments. c. Buffer: A buffer system that ensures protein stability and minimizes non-specific binding.

2. Assay Setup: a. In a low-volume, non-binding microplate (e.g., 384-well), add a fixed concentration of the target protein and the fluorescent tracer to each well. b. Add piperidine compounds from the screening library at various concentrations. Include wells with no compound (maximum polarization) and wells with a known high-affinity unlabeled ligand (minimum polarization).

3. Incubation and Measurement: a. Incubate the plate at a controlled temperature for a specified time to allow the binding reaction to reach equilibrium.[27] b. Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The reader measures the intensity of light emitted parallel and perpendicular to the excitation plane.[27]

4. Data Analysis & Trustworthiness: a. The readout is in millipolarization units (mP). A piperidine compound that binds to the target will displace the fluorescent tracer, causing the tracer to tumble freely again, resulting in a decrease in the mP value. b. Self-Validation Check: The success of an FP assay depends on a sufficient "assay window" or change in polarization between the bound and free states. A change of at least 100 mP is generally considered good.[29] The data is used to calculate the IC50 value for each competing compound.

Part III: Hit Confirmation and the Power of Orthogonal Assays

A hit from a primary screen is not a confirmed active compound. It is a candidate that requires rigorous validation. HTS assays are prone to artifacts; compounds can interfere with the detection technology (e.g., autofluorescence) or act non-specifically.[10] Therefore, the use of an orthogonal assay is a mandatory step to build confidence in a hit.[9][11][30]

Example Scenario: Validating a GPCR Hit

Imagine a piperidine compound was identified as a hit in a FLIPR calcium mobilization assay for a Gαs-coupled receptor (promiscuously linked to Gαq in the assay system). To confirm this hit, we must use an assay with a different biological readout. Since Gαs activation leads to the production of cyclic AMP (cAMP), a cAMP detection assay is the perfect orthogonal follow-up.

Featured Orthogonal Assay: HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology based on Förster Resonance Energy Transfer (FRET). In the context of a cAMP assay, it's a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[31][32][33][34]

Caption: Principle of a competitive HTRF cAMP assay.

Detailed Protocol: HTRF cAMP Assay

1. Cell Stimulation: a. Plate cells expressing the target Gαs-coupled receptor in a 384-well plate and incubate. b. Treat cells with the confirmed piperidine hit compound (at various concentrations) to stimulate cAMP production. Include controls. c. Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.[34]

2. Cell Lysis and Reagent Addition: a. Add a cell lysis buffer provided with the HTRF kit. This buffer also contains the HTRF reagents. b. The key reagents are a Europium cryptate-labeled anti-cAMP antibody (the FRET donor) and a d2-labeled cAMP analog (the FRET acceptor).[33][34]

3. Incubation and Measurement: a. Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[34] b. Read the plate on an HTRF-compatible reader, which measures emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

4. Data Analysis & Trustworthiness: a. The HTRF signal is calculated as a ratio of the acceptor and donor fluorescence intensities.[34] This ratiometric measurement corrects for well-to-well variations and compound interference. b. In this competitive format, a high level of cellular cAMP prevents the antibody-donor and tracer-acceptor from coming together, resulting in a low HTRF signal. The signal is inversely proportional to the cAMP concentration.[34] c. Self-Validation Check: A compound that shows a dose-dependent effect in both the primary calcium assay and the orthogonal cAMP assay is considered a highly validated hit. This dual confirmation provides strong evidence that the compound's activity is genuinely mediated through the target receptor and is not an artifact of a single assay technology.

Data Summary: Comparing Assay Technologies

| Feature | Primary Assay (FLIPR) | Orthogonal Assay (HTRF) |

| Principle | Cell-based functional (Ca2+ flux) | Lysate-based immunoassay (cAMP) |

| Readout | Real-time fluorescence intensity | Time-resolved FRET ratio |

| Throughput | Very High (1536-well) | High (384-well) |

| Biological Output | Gαq pathway activation | Gαs/Gαi pathway activation |